

In Vitro Potency of GS-829845: A Technical Overview

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Compound of Interest

Compound Name: GS-829845

Cat. No.: B2794753

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This technical guide provides an in-depth analysis of the in vitro potency of **GS-829845**, the primary active metabolite of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Data Presentation: In Vitro Potency of GS-829845 and Filgotinib

The in vitro potency of **GS-829845** has been characterized in various assays, demonstrating its preferential inhibition of JAK1. The following tables provide a comparative summary of the half-maximal inhibitory concentrations (IC₅₀) for both **GS-829845** and its parent compound, Filgotinib.

Compound	Target	IC ₅₀ (nM)	Assay Type
Filgotinib	JAK1	10	Biochemical Assay
JAK2	28	Biochemical Assay	
JAK3	810	Biochemical Assay	
TYK2	116	Biochemical Assay	

Table 2: Comparative IC50 Values of Filgotinib and **GS-829845** in a Whole Blood Assay[1]

The following data represents the inhibition of cytokine-induced STAT phosphorylation in whole blood from healthy donors.

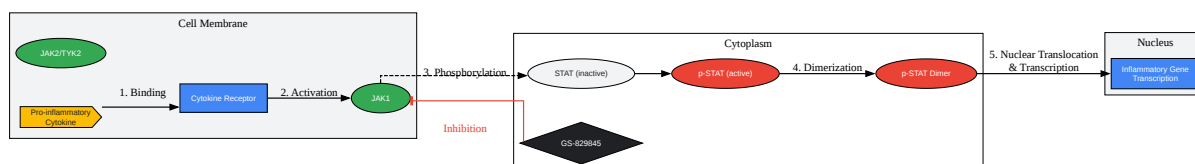
Cytokine Stimulus / Pathway	Filgotinib IC50 (nM)	GS-829845 (MET) IC50 (nM)
IL-6 / pSTAT1 (JAK1/JAK2)	77	967
IFN α / pSTAT5 (JAK1/TYK2)	36	537
IL-15 / pSTAT5 (JAK1/JAK3)	38	967
GM-CSF / pSTAT5 (JAK2/JAK2)	66	3436
G-CSF / pSTAT3 (JAK2/JAK2)	404	16,717
IL-4 / pSTAT6 (JAK1/JAK3)	116	20,984

MET denotes the major metabolite of Filgotinib, **GS-829845**. [1]

It is consistently reported that **GS-829845** is approximately 10-fold less potent than its parent compound, Filgotinib. [2]

Signaling Pathway and Mechanism of Action

GS-829845, as a preferential JAK1 inhibitor, functions by blocking the JAK-STAT signaling pathway. This pathway is crucial for the signaling of numerous pro-inflammatory cytokines implicated in autoimmune diseases such as rheumatoid arthritis. By inhibiting JAK1, **GS-829845** effectively reduces the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn prevents their translocation to the nucleus and subsequent transcription of inflammatory genes.



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Figure 1. Mechanism of action of **GS-829845** in the JAK-STAT signaling pathway.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a general procedure for determining the inhibitory activity of **GS-829845** against purified JAK enzymes.

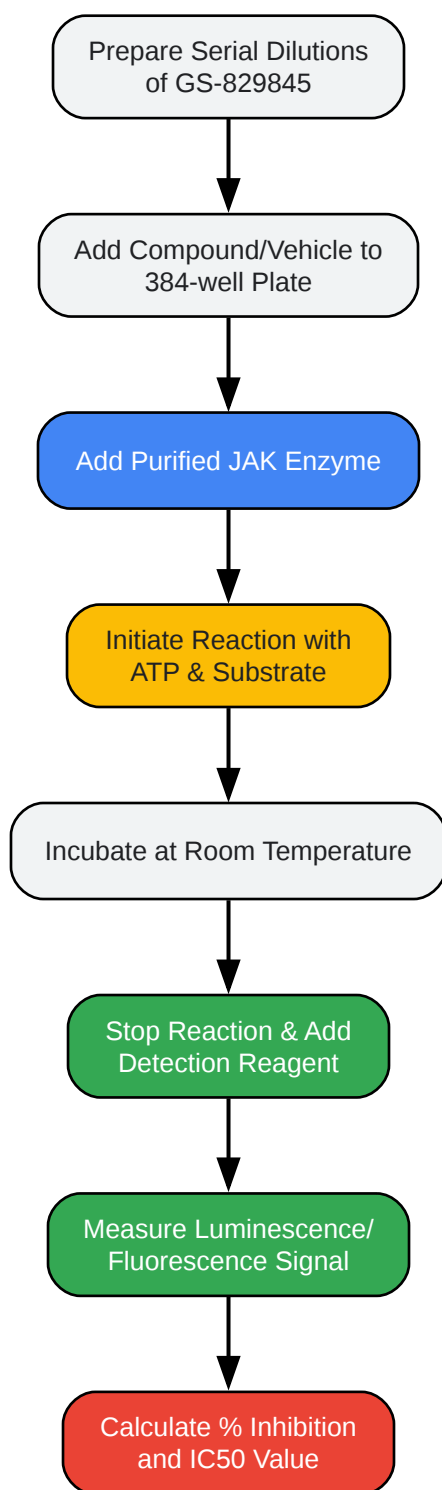
Objective: To quantify the IC₅₀ value of **GS-829845** for JAK1, JAK2, JAK3, and TYK2.

Materials:

- Purified, recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
- ATP and a suitable peptide substrate.
- **GS-829845** dissolved in DMSO.
- Assay buffer.
- 384-well plates.
- Detection reagent (e.g., ADP-Glo™ Kinase Assay).

Methodology:

- Prepare serial dilutions of **GS-829845** in DMSO and then dilute in assay buffer.
- Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
- Add the specific JAK enzyme to each well.
- Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
- Calculate the percent inhibition for each concentration of **GS-829845** relative to the vehicle control.
- Determine the IC50 values by fitting the data to a four-parameter logistic curve.



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Figure 2. Workflow for a typical in vitro kinase inhibition assay.

Whole Blood Phospho-STAT Flow Cytometry Assay

This assay measures the pharmacodynamic effect of **GS-829845** on JAK1 signaling in a more physiologically relevant context.[\[1\]](#)

Objective: To determine the potency of **GS-829845** in inhibiting cytokine-induced STAT phosphorylation in whole blood.

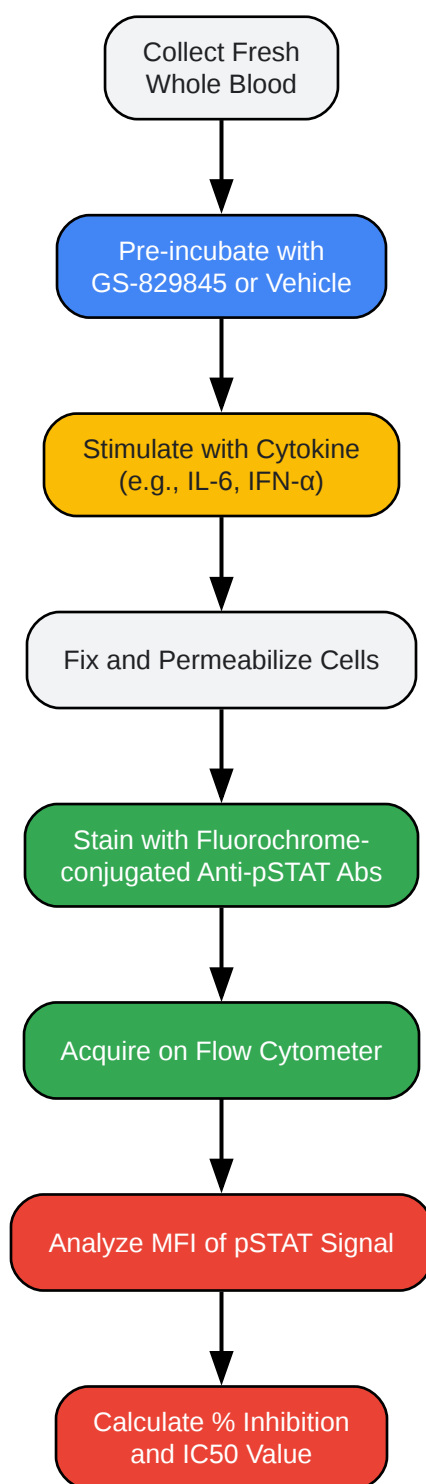
Materials:

- Freshly collected whole blood from healthy donors.
- **GS-829845** dissolved in DMSO.
- Cytokines for stimulation (e.g., IL-6, IFN- α).
- Fixation and permeabilization buffers.
- Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3).
- Flow cytometer.

Methodology:

- Pre-incubate aliquots of whole blood with various concentrations of **GS-829845** or DMSO (vehicle control) for 1 hour at 37°C.[\[3\]](#)
- Stimulate the blood samples with a specific cytokine (e.g., 100 ng/ml of IL-6 or IFN- α) for 15 minutes at 37°C.
- Fix the red blood cells and permeabilize the leukocytes using appropriate buffers.
- Stain the cells with fluorochrome-conjugated antibodies specific for the phosphorylated STAT protein of interest.
- Acquire the samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of the pSTAT signal in specific leukocyte populations.

- Calculate the percent inhibition of STAT phosphorylation for each **GS-829845** concentration relative to the stimulated vehicle control.
- Determine the IC50 values by plotting the percent inhibition against the compound concentration.



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Figure 3. Workflow for the whole blood phospho-STAT flow cytometry assay.

Cellular Assay using Human Fibroblast-Like Synoviocytes from Rheumatoid Arthritis Patients (HFLS-RA)

This cellular model provides insights into the effect of **GS-829845** on a key cell type involved in the pathophysiology of rheumatoid arthritis.

Objective: To evaluate the ability of **GS-829845** to inhibit pro-inflammatory responses in HFLS-RA.

Materials:

- Primary Human Fibroblast-Like Synoviocytes from RA patients (HFLS-RA).
- Cell culture medium and supplements.
- **GS-829845** dissolved in DMSO.
- Pro-inflammatory stimulus (e.g., IL-1 β or Oncostatin M).
- ELISA kits for measuring cytokines and chemokines (e.g., IL-6, CXCL8).

Methodology:

- Culture HFLS-RA in appropriate multi-well plates until they reach a suitable confluency.
- Pre-treat the cells with various concentrations of **GS-829845** or DMSO for a specified period.
- Stimulate the cells with a pro-inflammatory agent like IL-1 β .
- Incubate for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators.
- Collect the cell culture supernatants.

- Measure the concentration of key inflammatory markers, such as IL-6, in the supernatants using ELISA.
- Assess the effect of **GS-829845** on the production of these markers and determine its inhibitory potency.

This guide provides a foundational understanding of the in vitro potency and mechanism of action of **GS-829845**. The provided data and protocols can serve as a valuable resource for researchers and professionals in the field of drug development for inflammatory diseases.

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References

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